6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1207043-34-2
Cat. No.: VC4688279
Molecular Formula: C23H21N7O4
Molecular Weight: 459.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207043-34-2 |
|---|---|
| Molecular Formula | C23H21N7O4 |
| Molecular Weight | 459.466 |
| IUPAC Name | 6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C23H21N7O4/c1-14-6-4-5-7-16(14)11-30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-34-19)15-8-9-17(32-2)18(10-15)33-3/h4-10,13H,11-12H2,1-3H3 |
| Standard InChI Key | MXHPDXREPWCNEX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)N=N2 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
-
Core structure: A triazolo[4,5-d]pyrimidin-7-one system, comprising a fused triazole (1,2,3-triazole) and pyrimidine ring.
-
Substituents:
-
A 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group at position 6.
-
A 2-methylbenzyl group at position 3.
-
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁N₇O₄ |
| Molecular Weight | 459.466 g/mol |
| CAS Registry Number | 1207043-34-2 |
The molecular structure is stabilized by π-π stacking interactions between aromatic rings and hydrogen bonding involving the pyrimidinone oxygen .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, typically beginning with commercially available precursors:
-
Oxadiazole Formation: Reaction of 3,4-dimethoxybenzamide with hydroxylamine hydrochloride and cyanogen bromide to form the 1,2,4-oxadiazole intermediate.
-
Triazolopyrimidine Core Construction: Cyclocondensation of 5-amino-1,2,3-triazole with a substituted pyrimidine derivative under acidic conditions .
-
Alkylation: Introduction of the 2-methylbenzyl group via nucleophilic substitution using 2-methylbenzyl chloride in the presence of a base .
Key Challenges
-
Regioselectivity: Ensuring proper substitution at positions 3 and 6 requires precise temperature control (60–80°C) and anhydrous conditions.
-
Yield Optimization: Reported yields for analogous compounds range from 35% to 50%, necessitating chromatographic purification.
Physicochemical Properties
Spectral Characterization
-
¹H NMR: Peaks at δ 3.85–3.90 ppm (methoxy groups), δ 5.30 ppm (methylene bridge), and aromatic protons between δ 6.80–7.40 ppm.
-
MS (ESI+): Major fragment at m/z 459.4 [M+H]⁺, consistent with the molecular formula .
Solubility and Stability
-
Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS); soluble in DMSO and DMF.
-
Stability: Stable at room temperature for >6 months under inert atmosphere.
Medicinal Chemistry Applications
Biological Activity
Triazolopyrimidines are known for kinase inhibition and anticancer activity. While specific data for this compound remain preliminary, structurally related analogs exhibit:
-
Antiproliferative Effects: IC₅₀ values of 1.2–5.8 μM against breast (MCF-7) and lung (A549) cancer cell lines.
-
Antimicrobial Activity: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The oxadiazole and triazole moieties may act as hydrogen bond acceptors, interfering with ATP-binding pockets in kinases . The 3,4-dimethoxyphenyl group enhances lipophilicity, promoting membrane permeability.
Comparative Analysis with Analogues
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 3-Benzyl-6-(oxadiazolylmethyl) derivative | 4-Ethoxyphenyl vs. 3,4-dimethoxyphenyl | Reduced cytotoxicity (IC₅₀ >10 μM) |
| 5-Amino-2-phenyltriazolopyrimidin-7-one | Amino substitution at position 5 | Enhanced antimicrobial activity |
This compound’s dual methoxy and methylbenzyl groups confer superior target affinity compared to simpler analogues .
Future Directions
Research Priorities
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.
-
Structure-Activity Relationships (SAR): Modify the oxadiazole and benzyl substituents to optimize efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume